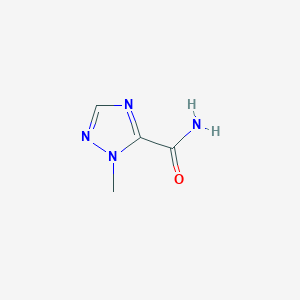

1-Methyl-1H-1,2,4-triazole-5-carboxamide

Description

The Broad Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system is a cornerstone in modern heterocyclic chemistry, demonstrating remarkable versatility across a spectrum of scientific disciplines. This five-membered ring, containing three nitrogen atoms and two carbon atoms, is a privileged scaffold in medicinal chemistry and has found significant applications in agricultural science and materials science.

In the realm of medicinal chemistry , 1,2,4-triazole derivatives are integral to the development of a wide array of therapeutic agents. They are most notably recognized for their potent antifungal properties, with several clinically important antifungal drugs featuring this heterocyclic core. Beyond this, the 1,2,4-triazole motif has been successfully incorporated into molecules exhibiting antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and analgesic activities. The ability of the triazole ring to engage in various non-covalent interactions with biological targets contributes to its broad-spectrum bioactivity.

Agricultural chemistry has also extensively utilized the 1,2,4-triazole scaffold. Its derivatives are employed as effective fungicides to protect crops from various plant pathogens. Furthermore, compounds containing the 1,2,4-triazole ring have been developed as herbicides, insecticides, and plant growth regulators, playing a crucial role in modern agriculture and food production.

In materials science , the unique electronic properties of the 1,2,4-triazole ring have been harnessed to create novel materials. These include corrosion inhibitors, where the triazole moiety can effectively adsorb onto metal surfaces and protect them from corrosion. Additionally, 1,2,4-triazole-containing polymers have been investigated for their thermal stability and potential applications in various advanced materials.

The diverse applications of the 1,2,4-triazole heterocycle are summarized in the table below.

| Field of Application | Examples of Activities/Uses |

| Medicinal Chemistry | Antifungal, Antibacterial, Antiviral, Anticancer, Anticonvulsant, Anti-inflammatory, Analgesic |

| Agricultural Chemistry | Fungicides, Herbicides, Insecticides, Plant Growth Regulators |

| Materials Science | Corrosion Inhibitors, Thermally Stable Polymers |

Overview of the 1-Methyl-1H-1,2,4-triazole-5-carboxamide Scaffold in Scientific Literature

While the broader class of 1,2,4-triazoles is extensively documented, specific research focusing on this compound is more limited. However, an understanding of its scaffold can be built by examining the synthesis of its precursors and the general reactivity of related compounds.

The synthesis of the core methylated triazole ring with a functional group at the 5-position is achievable through established synthetic methodologies. For instance, the precursor, methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, is a known compound. The synthesis of this methyl ester provides a direct route to the desired carboxamide. A common and effective method for converting a methyl ester to a carboxamide is through ammonolysis, which involves the reaction of the ester with ammonia (B1221849). This straightforward conversion is a standard procedure in organic synthesis.

A study on the synthesis and biological activities of various alkyl and aryloxymethyl derivatives of the positional isomer, 1,2,4-triazole-3-carboxamide, offers valuable insights. This research demonstrated that modifications to the triazole carboxamide scaffold can lead to compounds with significant antiproliferative and antimicrobial effects. mdpi.com Although a different isomer, this work highlights the potential of the 1,2,4-triazole carboxamide core as a pharmacophore for developing new therapeutic agents.

The table below outlines the key chemical entities related to the synthesis of the target compound.

| Compound Name | Role in Relation to Target Compound |

| Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | Direct precursor (methyl ester) |

| Ammonia | Reagent for conversion of ester to carboxamide |

| 1,2,4-Triazole-3-carboxamide | Positional isomer with demonstrated biological activity |

Scope and Research Imperatives for this compound

The limited specific focus on this compound in the current scientific literature presents a clear opportunity for further investigation. The established biological significance of the 1,2,4-triazole ring system, coupled with the known reactivity of its functionalized derivatives, suggests that this specific compound and its analogues could possess valuable properties.

Key research imperatives for this compound include:

Systematic Synthesis and Characterization: The development and optimization of a robust synthetic route to this compound are paramount. Following its synthesis, thorough characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) is necessary to confirm its structure and purity.

Exploration of Biological Activity: Given the diverse pharmacological profiles of 1,2,4-triazole derivatives, a comprehensive screening of this compound for various biological activities is warranted. Initial investigations could focus on its potential as an antifungal, antibacterial, antiviral, or anticancer agent. The structural similarity to the core of the antiviral drug Ribavirin suggests that antiviral screening would be a particularly promising avenue.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Following initial biological evaluation, the synthesis of a library of analogues with modifications at the N-methyl group, the carboxamide moiety, and potentially on the triazole ring itself, would be a logical next step. Such studies would allow for the establishment of a structure-activity relationship, providing valuable information for the rational design of more potent and selective compounds.

The table below summarizes the key research directions.

| Research Area | Specific Objectives |

| Synthetic Chemistry | Develop and optimize the synthesis of this compound. |

| Analytical Chemistry | Thoroughly characterize the structure and purity of the synthesized compound. |

| Pharmacology/Biology | Screen for a broad range of biological activities (antifungal, antibacterial, antiviral, anticancer). |

| Medicinal Chemistry | Synthesize analogues and conduct SAR studies to identify key structural features for activity. |

Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

2-methyl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C4H6N4O/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9) |

InChI Key |

JXYVTYXRKQCSPE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes for 1-Methyl-1H-1,2,4-triazole-5-carboxamide

The synthesis of this compound can be approached through various strategic pathways, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. These routes primarily focus on the construction of the core 1,2,4-triazole (B32235) ring and the introduction of the methyl and carboxamide substituents at the desired positions.

Nucleophilic Substitution Approaches to the Triazole Core

A primary method for the synthesis of the 1-methyl-1H-1,2,4-triazole moiety involves the direct methylation of a pre-formed 1H-1,2,4-triazole ring system. This nucleophilic substitution reaction is a common strategy for the N-alkylation of heterocyclic compounds. The regioselectivity of the methylation is a critical aspect, as alkylation can occur at either the N1 or N4 position of the triazole ring.

The choice of base and solvent system plays a crucial role in directing the alkylation to the desired N1 position. For instance, the use of sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation in related indazole systems, a principle that can be extended to triazoles. nih.gov In one reported synthesis of a related compound, methyl 1H-1,2,4-triazole-3-carboxylate was methylated using sodium hydride and methyl iodide in N,N-dimethylformamide (DMF). echemi.com This approach, however, can sometimes lead to a mixture of N1 and N4 isomers, necessitating careful purification. chemicalbook.com A patent describes a method to synthesize 1-methyl-1,2,4-triazole (B23700) by reacting 1,2,4-triazole with chloromethane (B1201357) in the presence of a strong base like potassium hydroxide, which is then followed by further functionalization to introduce the carboxamide group. google.com

Table 1: Conditions for N-Methylation of 1,2,4-Triazole Derivatives

| Precursor | Methylating Agent | Base | Solvent | Outcome |

|---|---|---|---|---|

| 1H-1,2,4-triazole | Chloromethane | Potassium Hydroxide | Not specified | 1-Methyl-1,2,4-triazole |

| Methyl 1H-1,2,4-triazole-3-carboxylate | Methyl Iodide | Sodium Hydride | DMF | Mixture of N1 and N4 methylated products |

Direct Synthesis from Hydrazine (B178648) Derivatives

The construction of the 1,2,4-triazole ring from acyclic precursors is a fundamental and widely employed strategy. These methods often involve the condensation of a hydrazine derivative with a suitable one-carbon component. To obtain the 1-methyl-1H-1,2,4-triazole core, methylhydrazine is a logical starting material.

A general and established method for forming the 1,2,4-triazole ring is the reaction of hydrazine with formamide, often at elevated temperatures. organic-chemistry.orgcore.ac.uk By substituting hydrazine with methylhydrazine, the synthesis can be directed towards the formation of a methylated triazole ring. The subsequent introduction of the carboxamide group at the C5 position would then be required. This could be achieved by using a precursor that already contains a carboxyl or cyano group, which can be later converted to a carboxamide. The Einhorn-Brunner reaction, for instance, involves the condensation of hydrazines with diacylamines and could be adapted for this purpose. scispace.com

Cycloaddition Reactions (e.g., CuAAC) for Triazole Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile tool for the construction of five-membered heterocyclic rings like 1,2,4-triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is typically associated with the synthesis of 1,2,3-triazoles. However, related cycloaddition strategies can be employed for the synthesis of 1,2,4-triazoles.

For instance, the reaction of nitriles with hydrazonoyl chlorides can lead to the formation of 1,2,4-triazoles. isres.org To synthesize the target molecule, one could envision a strategy starting with a nitrile that bears a precursor to the carboxamide group. A formal [3+2] cycloaddition between an appropriate N-methylated three-atom component and a two-atom nitrile component could construct the desired 1-methyl-1,5-disubstituted-1H-1,2,4-triazole skeleton. While the direct application of CuAAC is for 1,2,3-triazoles, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to produce 1,5-disubstituted 1,2,3-triazoles, highlighting that the choice of metal catalyst can influence regioselectivity in such reactions. nih.govnih.gov The principles of controlling regioselectivity in cycloadditions are key to specifically targeting the 1,5-substitution pattern of the desired product.

Stereoselective Synthesis Methodologies

The introduction of stereocenters in the synthesis of 1,2,4-triazole derivatives is an area of growing interest, particularly for applications in medicinal chemistry. For a molecule like this compound, which is itself achiral, stereoselective methodologies would be relevant if chiral substituents were to be introduced on the methyl or carboxamide groups, or if the triazole were to be part of a larger chiral molecule.

Functionalization and Derivatization Strategies of this compound

Once the core structure of this compound is obtained, further chemical modifications can be explored to modulate its properties. The carboxamide group is a particularly versatile handle for such functionalization.

Modifications at the Carboxamide Group

The carboxamide moiety offers several avenues for chemical modification, allowing for the introduction of a wide range of functional groups. These transformations can alter the molecule's physical, chemical, and biological properties.

One common modification is the N-alkylation or N-acylation of the amide nitrogen. This can be achieved by reacting the carboxamide with alkyl halides or acyl chlorides under basic conditions. Such modifications can be used to introduce further diversity into the molecular structure. researchgate.net Another important reaction of the carboxamide group is its hydrolysis to the corresponding carboxylic acid, which can then serve as a versatile intermediate for further transformations. The resulting 1-methyl-1H-1,2,4-triazole-5-carboxylic acid can be coupled with various amines to generate a library of new amide derivatives, a common strategy in medicinal chemistry. researchgate.netlookchemmall.comasiaresearchnews.com The synthesis of related 1,2,4-triazole-3-carboxamides has been reported, where the carboxamide is introduced by ammonolysis of the corresponding methyl ester. mdpi.com This highlights a common synthetic route that proceeds through a carboxylic acid or ester intermediate.

Dehydration of the primary carboxamide group to the corresponding nitrile is another possible transformation, which would yield 1-methyl-1H-1,2,4-triazole-5-carbonitrile. This nitrile can then be used in a variety of subsequent reactions. The reduction of the carboxamide to an amine is also a feasible transformation, providing access to aminomethyl-substituted triazoles.

Table 2: Potential Functionalization Reactions of the Carboxamide Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base | N-Alkyl Carboxamide |

| N-Acylation | Acyl Chloride, Base | N-Acyl Carboxamide |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Amide Coupling | Carboxylic Acid, Amine, Coupling Agent | Substituted Amide |

| Dehydration | Dehydrating Agent (e.g., POCl₃) | Nitrile |

Substitutions on the Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards substitution reactions. The carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic substitution under certain conditions. chemicalbook.com Conversely, the nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack. chemicalbook.com

In the case of this compound, the C3 position is the most likely site for nucleophilic substitution, although harsh reaction conditions may be required. The introduction of substituents at this position would likely involve the displacement of a suitable leaving group, which would first need to be installed.

Electrophilic substitution on the triazole ring of this compound would preferentially occur at the N2 or N4 positions. However, the existing methyl group at N1 sterically and electronically influences further substitution. Alkylation, for instance, of an unmethylated 1,2,4-triazole can lead to a mixture of N1 and N4 substituted products, with the regioselectivity being influenced by the reaction conditions. chemicalbook.com For the already N1-methylated title compound, further electrophilic attack on the ring nitrogens would lead to the formation of a triazolium cation.

The carboxamide group at the C5 position can also be a site for chemical modification. Hydrolysis of the amide would yield the corresponding carboxylic acid, which could then be used in a variety of subsequent transformations, such as esterification or conversion to an acid chloride, providing a handle for further functionalization.

Table 1: Reactivity of the 1,2,4-Triazole Ring

| Position | Type of Reaction | Reactivity | Notes |

| C3 | Nucleophilic Substitution | Susceptible | Requires activation or harsh conditions. |

| C5 | Nucleophilic Substitution | Less reactive | Already substituted with a carboxamide group. |

| N2 | Electrophilic Substitution | Prone | Leads to triazolium salt formation. |

| N4 | Electrophilic Substitution | Prone | Leads to triazolium salt formation. |

Synthesis of Triazole-Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems containing a 1,2,4-triazole ring is a significant area of research, leading to the creation of novel molecular scaffolds. Starting from this compound, the construction of a fused ring system would typically involve the chemical modification of the carboxamide group, followed by an intramolecular cyclization reaction.

A common strategy involves the conversion of the carboxamide to a more reactive functional group that can participate in a ring-closing reaction with a suitably positioned electrophile or nucleophile. For example, the carboxamide could be reduced to an aminomethyl group, or hydrolyzed to the carboxylic acid and then converted to a hydrazide. This newly introduced functionality could then react with a neighboring group, either on an adjacent substituent or by reaction with a bifunctional reagent, to form a new ring fused to the triazole.

An alternative approach involves the introduction of a reactive side chain at the C3 position of the triazole ring. This could be achieved through a substitution reaction, as discussed in the previous section. This new substituent, containing a nucleophilic or electrophilic center, could then undergo an intramolecular cyclization with the carboxamide group at C5, or a derivative thereof, to form a fused bicyclic system. The specific nature of the fused ring would depend on the length and functionality of the introduced side chain. For instance, an intramolecular dehydrogenative C–N cross-coupling reaction under electrolytic conditions has been reported for the synthesis of 1,2,4-triazolo[4,3-a]pyridines. rsc.org

Table 2: General Strategies for the Synthesis of Fused Triazole Systems

| Starting Functional Group at C5 | Reagent/Reaction | Intermediate Functional Group | Cyclization Strategy | Fused System |

| Carboxamide | Reduction (e.g., LiAlH4) | Aminomethyl | Reaction with an ortho-formylaryl group | Fused pyridinone |

| Carboxamide | Hydrolysis | Carboxylic Acid | Conversion to acyl hydrazide | Fused oxadiazole |

| Carboxamide | Dehydration | Nitrile | [3+2] cycloaddition | Fused tetrazole |

Mechanistic Aspects of Synthesis and Reactivity

Reaction Kinetics and Thermodynamic Considerations

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), have been used to investigate the thermal stability and decomposition pathways of 1,2,4-triazole compounds. jocpr.com Such studies can determine key kinetic parameters, including the order of reaction, activation energy, and pre-exponential factor, using methods like the Freeman-Carroll method. jocpr.com These parameters are crucial for understanding the stability of the triazole ring and for optimizing reaction conditions to favor the formation of the desired product while minimizing degradation.

Role of Catalysis in Synthesis and Transformation

Catalysis plays a pivotal role in the synthesis and transformation of 1,2,4-triazoles, offering pathways with higher efficiency, milder reaction conditions, and improved regioselectivity. A variety of catalytic systems, including metal-based and metal-free catalysts, have been developed for the construction of the 1,2,4-triazole ring.

Metal-Based Catalysis: Copper catalysts are widely used in the synthesis of 1,2,4-triazoles. frontiersin.orgnih.govacs.org For example, copper-catalyzed oxidative cyclization reactions of amidines with various partners can afford 1,3-disubstituted 1,2,4-triazoles. isres.org The proposed mechanism for a copper-catalyzed reaction between nitriles and amines involves the activation of the nitrile by the copper catalyst, followed by nucleophilic attack of the amine. nih.gov Subsequent cyclization and oxidation steps lead to the formation of the triazole ring. nih.gov Silver catalysts have also been employed, and catalyst choice can control the regioselectivity of cycloaddition reactions, with Ag(I) catalysis favoring the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can lead to 1,5-disubstituted products. isres.orgorganic-chemistry.org Zinc(II) has been shown to catalyze the coupling of dialkylcyanamide and acyl hydrazides to form 3-dialkylamino-1,2,4-triazoles. isres.org

Acid Catalysis: Acid catalysis is frequently employed in the synthesis of 1,2,4-triazoles, particularly in cyclodehydration reactions. For instance, the reaction of amidrazones with anhydrides can be catalyzed by acids like HClO4-SiO2 to produce 1,2,4-triazoles in high yields. frontiersin.org Chiral phosphoric acids have been used to achieve atroposelective synthesis of N-aryl 1,2,4-triazoles through an asymmetric cyclodehydration reaction. acs.org

Metal-Free Catalysis: In recent years, there has been a growing interest in metal-free catalytic systems for the synthesis of 1,2,4-triazoles, driven by the desire for more environmentally friendly and cost-effective methods. Iodine has been used as a catalyst for the oxidative cyclization of hydrazones with amines to form 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been utilized in the synthesis of 1,2,4-triazoles from aryl diazonium salts. frontiersin.orgnih.gov Furthermore, some syntheses can proceed without any external catalyst, relying on thermal or microwave-assisted conditions to drive the reaction. organic-chemistry.org

Table 3: Catalytic Systems for 1,2,4-Triazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |

| Metal-Based | Copper (Cu(I), Cu(II)) | Oxidative Cycloaddition, C-N Coupling | Lewis acid activation, redox cycling |

| Metal-Based | Silver (Ag(I)) | [3+2] Cycloaddition | Controls regioselectivity |

| Metal-Based | Zinc (Zn(II)) | Coupling/Cyclization | Lewis acid activation |

| Acid | HClO4-SiO2, Phosphoric Acid | Cyclodehydration | Protonation of leaving group |

| Metal-Free | Iodine (I2) | Oxidative Cyclization | Oxidant and catalyst |

| Metal-Free | DABCO | Cyclization | Base catalyst |

Advanced Structural Elucidation and Theoretical Analysis

Conformational Analysis and Tautomerism Studies of 1,2,4-Triazoles

The 1,2,4-triazole (B32235) ring is a planar, aromatic system. wikipedia.org However, substituents on the ring can exhibit rotational freedom, leading to different conformations. For instance, studies on 1,2,4-triazole derivatives with substituents possessing rotational degrees of freedom have characterized conformational preferences by calculating the energy effects of free rotation around single bonds. nih.gov

A critical aspect of the 1,2,4-triazole system is its capacity for prototropic tautomerism. Unsubstituted 1,2,4-triazoles can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being generally more stable. ijsr.netresearchgate.net For asymmetrically substituted 1,2,4-triazoles, three tautomers are possible: 1H, 2H, and 4H forms. researchgate.net The relative stability of these tautomers is significantly influenced by the nature and position of the substituents. researchgate.net Theoretical studies on C5-substituted 1,2,4-triazoles have shown that the N4-H tautomer is typically the least stable form. researchgate.net In the case of 1-Methyl-1H-1,2,4-triazole-5-carboxamide, the methylation at the N1 position precludes tautomerism involving that nitrogen, simplifying the possible equilibria.

Quantum Chemical Computations of Molecular Structure and Electronic Properties

Quantum chemical computations are indispensable tools for understanding the molecular structure and electronic characteristics of 1,2,4-triazole derivatives.

Density Functional Theory (DFT), particularly using functionals like B3LYP, is widely employed to optimize the ground state geometries of 1,2,4-triazole derivatives. nih.govresearchgate.netdntb.gov.ua These calculations provide detailed structural parameters, including bond lengths and angles, that are often in good agreement with experimental data from X-ray crystallography. mdpi.comrad-proceedings.org For the 1,2,4-triazole core, the calculated N-N bond lengths are typically intermediate between a normal single bond (1.45 Å) and a double bond (1.25 Å), which is consistent with the aromatic nature of the ring. rad-proceedings.org

Table 1: Representative Calculated Bond Lengths for a 1,2,4-Triazole Ring Core Data generalized from theoretical studies on 1,2,4-triazole derivatives.

| Bond | Typical Calculated Bond Length (Å) | Reference |

|---|---|---|

| N1–N2 | 1.35 - 1.38 | rad-proceedings.org |

| N2–C3 | 1.29 - 1.32 | mdpi.com |

| C3–N4 | 1.36 - 1.39 | mdpi.com |

| N4–C5 | 1.35 - 1.38 | rad-proceedings.org |

| C5–N1 | 1.33 - 1.36 | rad-proceedings.org |

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity and kinetic stability of molecules. youtube.com The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a larger gap implies higher molecular stability and lower chemical reactivity. researchgate.netresearchgate.net For 1,2,4-triazole derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Illustrative FMO Energy Values for a Substituted 1,2,4-Triazole Values are representative and vary based on specific structure and computational method.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Electron-donating capability |

| ELUMO | -1.0 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0 to 5.5 | High gap indicates good kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP or ESP) surface analysis is a method used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.gov In 1,2,4-triazole derivatives, the electronegative nitrogen atoms of the triazole ring and the oxygen atom of the carboxamide group are expected to be regions of high negative potential, making them key sites for intermolecular interactions. nih.gov

Spectroscopic Investigations for Mechanistic Insight

Spectroscopic techniques are vital for confirming the structures predicted by theoretical calculations and for understanding molecular behavior in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of 1,2,4-triazole derivatives. nih.gov Both ¹H and ¹³C NMR provide distinct signals for the different nuclei in the molecule, with their chemical shifts being highly sensitive to the electronic environment. urfu.ruuobaghdad.edu.iq For this compound, one would expect a characteristic singlet for the triazole ring proton (C3-H), signals for the N-methyl group, and distinct signals for the carboxamide (-CONH₂) protons. mdpi.com

Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts. dntb.gov.uanih.gov Comparing these calculated shifts with experimental data provides a robust method for structural assignment and confirmation. mdpi.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 1-(Substituted)-1,2,4-triazole-3-carboxamide Moiety in DMSO-d₆ Data derived from closely related structures. mdpi.com

| Assignment | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Triazole CH | ¹H | ~ 8.8 |

| Amide NH₂ | ¹H | ~ 7.6 and 7.8 (two singlets) |

| Triazole C5 | ¹³C | ~ 157 |

| Triazole C3 | ¹³C | ~ 146 |

| Carboxamide C=O | ¹³C | ~ 160 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its constituent functional groups and probing intermolecular interactions such as hydrogen bonding. While a dedicated, complete experimental spectrum for this specific compound is not widely published, a detailed analysis can be constructed based on established characteristic frequencies for its structural components: the N-methylated 1,2,4-triazole ring and the primary carboxamide group.

The carboxamide group (-CONH₂) is distinguished by several characteristic vibrational modes. The N-H stretching vibrations of the primary amide are expected to appear as two distinct bands in the 3400-3150 cm⁻¹ region. The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ NH₂), while the lower frequency band is due to the symmetric stretching mode (νₛ NH₂). The presence of intermolecular hydrogen bonding, where the amide protons act as donors and the carbonyl oxygen or triazole nitrogens act as acceptors, can lead to a broadening and shifting of these bands to lower wavenumbers.

The C=O stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides, typically appearing in the range of 1680-1630 cm⁻¹. Its precise position is sensitive to the electronic environment and hydrogen bonding. The N-H bending or scissoring motion, referred to as the Amide II band, is expected in the 1650-1590 cm⁻¹ region.

The 1,2,4-triazole ring exhibits a series of characteristic vibrations. The C-H stretching of the lone C5-H bond on the triazole ring would be observed above 3000 cm⁻¹, typically in the 3150-3050 cm⁻¹ range. The stretching vibrations of the methyl group (C-H) attached to the N1 nitrogen are expected around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric). Ring stretching vibrations, involving coupled C=N and N-N stretching, give rise to several bands in the 1600-1200 cm⁻¹ region. These bands are crucial for confirming the integrity of the heterocyclic core. For instance, studies on related 1,2,4-triazole derivatives have identified strong characteristic peaks for the stretching vibrations of the N=N double bond of the triazole ring around 1260 cm⁻¹.

The interplay between the triazole ring and the carboxamide substituent, along with intermolecular hydrogen bonding, would influence the entire vibrational spectrum, creating a unique fingerprint for this compound.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |

| Asymmetric N-H Stretch | Amide (-CONH₂) | 3400 - 3300 | Sensitive to hydrogen bonding; may be broadened. |

| Symmetric N-H Stretch | Amide (-CONH₂) | 3250 - 3150 | Sensitive to hydrogen bonding; may be broadened. |

| C-H Stretch | Triazole Ring (C₅-H) | 3150 - 3050 | Characteristic of aromatic/heterocyclic C-H. |

| Asymmetric C-H Stretch | Methyl (-CH₃) | ~ 2960 | |

| Symmetric C-H Stretch | Methyl (-CH₃) | ~ 2870 | |

| Amide I (C=O Stretch) | Amide (-CONH₂) | 1680 - 1630 | Typically a very strong band in the IR spectrum. |

| Amide II (N-H Bend) | Amide (-CONH₂) | 1650 - 1590 | In-plane bending/scissoring motion. |

| C=N Stretch | Triazole Ring | 1600 - 1450 | Multiple bands expected from ring vibrations. |

| N-N Stretch | Triazole Ring | 1300 - 1200 | Characteristic of the triazole core. |

| C-N Stretch | Triazole-Carboxamide Link | 1250 - 1150 | Stretching of the bond connecting the two main groups. |

| Ring Bending/Deformation | Triazole Ring | 1100 - 900 | In-plane and out-of-plane ring modes. |

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (Molecular Weight: 126.12 g/mol ), electron ionization (EI) would likely produce a distinct molecular ion peak (M⁺˙) at m/z 126. The subsequent fragmentation would be dictated by the relative stabilities of the resulting ions and neutral losses, influenced by the N-methylated triazole ring and the 5-carboxamide substituent.

While direct mass spectral data for this specific compound is scarce, a plausible fragmentation pathway can be proposed based on the known behavior of related structures, such as other N-methylated triazoles and aromatic amides.

A primary and highly probable fragmentation step would involve the cleavage of the carboxamide group. This could occur through two main pathways:

Loss of the amino radical (•NH₂): This would result in the formation of an acylium ion at m/z 110. This ion would be stabilized by the aromatic triazole ring. [C₄H₄N₄O]⁺˙ → [C₄H₄N₃O]⁺ + •NH₂ (m/z 126 → m/z 110)

Loss of the entire carboxamide radical (•CONH₂): Cleavage of the C-C bond between the triazole ring and the carbonyl group would lead to an N-methylated triazole radical cation at m/z 82. [C₄H₄N₄O]⁺˙ → [C₃H₄N₃]⁺˙ + •CONH₂ (m/z 126 → m/z 82)

Another key fragmentation pathway involves the triazole ring itself, a process common to many triazole derivatives. This often involves the loss of a molecule of nitrogen (N₂).

Loss of N₂ from the molecular ion: This would lead to a fragment ion at m/z 98. [C₄H₄N₄O]⁺˙ → [C₄H₄N₂O]⁺˙ + N₂ (m/z 126 → m/z 98)

Further fragmentation of these primary ions would lead to the smaller fragments observed in the spectrum. For example, the acylium ion at m/z 110 could lose carbon monoxide (CO) to yield a fragment at m/z 82, which corresponds to the N-methylated triazole cation. [C₄H₄N₃O]⁺ → [C₃H₄N₃]⁺ + CO (m/z 110 → m/z 82)

The N-methylated triazole cation (m/z 82) is expected to be a prominent peak. This ion could further fragment by losing hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen heterocycles, resulting in an ion at m/z 55. [C₃H₄N₃]⁺ → [C₂H₃N₂]⁺ + HCN (m/z 82 → m/z 55)

The analysis of the relative abundances of these fragment ions in the mass spectrum allows for the confident reconstruction of the molecule's structure, confirming the presence and connectivity of the N-methyl group, the triazole ring, and the carboxamide substituent.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion Structure | Proposed Neutral Loss | Pathway |

| 126 | [M]⁺˙ (Molecular Ion) | - | Ionization |

| 110 | [M - NH₂]⁺ | •NH₂ | Cleavage of the amide C-N bond |

| 98 | [M - N₂]⁺˙ | N₂ | Triazole ring fragmentation |

| 82 | [M - CONH₂]⁺˙ | •CONH₂ | Cleavage of the triazole-amide bond |

| 82 | [M - NH₂ - CO]⁺ | CO from m/z 110 | Secondary fragmentation |

| 55 | [C₂H₃N₂]⁺ | HCN from m/z 82 | Secondary fragmentation of the triazole core |

Reactivity Profile and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions of the Triazole Scaffold

The 1,2,4-triazole (B32235) ring possesses a distinct electronic character that guides its substitution reactions. The nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack, while the carbon atoms are electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.com

Electrophilic Substitution: Electrophilic substitution on the 1,2,4-triazole ring occurs at the nitrogen atoms due to their high electron density. chemicalbook.com In the case of 1-Methyl-1H-1,2,4-triazole-5-carboxamide, the N-1 position is already occupied by a methyl group. Therefore, electrophilic attack, such as protonation or alkylation, would be expected to occur at the N-4 position. The parent 1H-1,2,4-triazole, for instance, is readily protonated at the N-4 position in the presence of strong acid to form a triazolium chloride. chemicalbook.com While specific studies on the subject compound are limited, this general reactivity pattern is a cornerstone of triazole chemistry. Alkylation of the unsubstituted 1H-1,2,4-triazole can result in a mixture of 1-methyl and 4-methyl isomers, further illustrating the nucleophilic nature of the ring nitrogens. chemicalbook.com

Nucleophilic Substitution: The carbon atoms within the 1H-1,2,4-triazole ring are considered π-deficient. chemicalbook.com This electron deficiency is a result of being bonded to electronegative nitrogen atoms, making the C-3 and C-5 positions susceptible to nucleophilic substitution, particularly when a suitable leaving group is present. chemicalbook.com While direct nucleophilic substitution on an unsubstituted carbon of the triazole ring requires harsh conditions, the presence of activating groups or the formation of triazolium ions can facilitate such reactions. chemicalbook.com For this compound, direct substitution at the C-3 position would be challenging without prior functionalization.

| Reaction Type | Reagent Type | Probable Site of Reaction on Scaffold | General Observations |

| Electrophilic Substitution | Electrophiles (e.g., H⁺, alkyl halides) | N-4 | The nitrogen atoms are electron-rich and readily attacked by electrophiles. chemicalbook.com |

| Nucleophilic Substitution | Nucleophiles | C-3, C-5 | The carbon atoms are electron-deficient, but substitution typically requires a leaving group. chemicalbook.com |

Cycloaddition Reactions and Ring Transformations Involving this compound

Cycloaddition reactions are a powerful tool in heterocyclic chemistry, though they are more commonly employed in the synthesis of the 1,2,4-triazole ring rather than in its subsequent reactions. uzhnu.edu.uafrontiersin.org

The formation of the 1,2,4-triazole scaffold often proceeds via [3+2] cycloaddition pathways. rsc.orgisres.org For example, the reaction of nitriles with hydrazonoyl hydrochlorides or the reaction of nitrile ylides with aryldiazonium salts can yield substituted 1,2,4-triazoles. organic-chemistry.org However, the participation of a pre-formed and substituted 1,2,4-triazole ring, such as in this compound, in cycloaddition reactions is not well-documented. Certain activated triazole derivatives, like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are known to be potent dienophiles in Diels-Alder reactions, but the aromatic nature of the triazole ring in the subject compound makes it less likely to participate in such reactions. acgpubs.org

Ring transformation reactions involving this compound have not been specifically reported in the surveyed literature. Such transformations would likely require high energy input or specific catalytic systems to overcome the aromatic stability of the triazole ring.

Photochemical and Radiochemical Reactivity Pathways

The study of the photochemical behavior of 1,2,4-triazoles is an emerging area. While information on the photochemical reactivity of this compound itself is not available, related studies offer insight into plausible reaction pathways.

A notable example is the photochemical synthesis of 1,2,4-triazoles. rsc.orgrsc.org This process does not describe the reactivity of the triazole ring itself but rather its formation under photochemical conditions. The mechanism involves the photoexcitation of an azodicarboxylate to a triplet state. rsc.orgrsc.orgresearchgate.net This triplet species then reacts with a diazoalkane to generate an azomethine ylide, which is a 1,3-dipole. rsc.orgrsc.org This intermediate subsequently undergoes a [3+2] dipolar cycloaddition with a nitrile to construct the 1,2,4-triazole ring. rsc.orgrsc.orgresearchgate.net This pathway highlights the types of reactive intermediates that can be accessed photochemically to build the triazole scaffold.

Table of Photochemical Synthesis Intermediates

| Step | Reactants | Key Intermediate | Reaction Type | Product |

|---|---|---|---|---|

| 1 | Azodicarboxylate + hν | Triplet Azodicarboxylate | Photoexcitation | - |

| 2 | Triplet Azodicarboxylate + Diazoalkane | Azomethine Ylide | Addition / Denitrogenation | - |

| 3 | Azomethine Ylide + Nitrile | - | [3+2] Cycloaddition | 1,2,4-Triazole |

There is currently no available information in the scientific literature regarding the radiochemical reactivity pathways of this compound.

Computational Chemistry and Cheminformatics Applications

Molecular Modeling and Docking Studies of 1-Methyl-1H-1,2,4-triazole-5-carboxamide and Its Analogs

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in medicinal chemistry to understand how a ligand, such as a 1,2,4-triazole (B32235) derivative, interacts with its biological target, which is typically a protein or enzyme.

Research on 1,2,4-triazole derivatives frequently employs molecular docking to elucidate their binding modes within the active sites of various enzymes. For instance, studies on triazole-based compounds as potential anticancer agents have used docking to explore their interactions with targets like epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and carbonic anhydrase IX. nih.govacs.orgnih.gov These simulations reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the triazole scaffold and its substituents. nih.govnih.gov

For example, in the context of antifungal drug design, docking studies have been instrumental in understanding how 1,2,4-triazole derivatives inhibit sterol demethylase (CYP51). rsc.org The simulations show the triazole nitrogen coordinating with the heme iron in the enzyme's active site, while other parts of the molecule form favorable interactions with the surrounding protein environment. rsc.org Similarly, modeling studies on triazole benzene (B151609) sulfonamide derivatives as carbonic anhydrase IX inhibitors have identified crucial hydrogen bond interactions with residues like Gln92 and Thr200, which are essential for binding affinity. rsc.org

The insights gained from these docking studies are invaluable. They not only explain the observed biological activity of existing compounds but also provide a structural basis for designing new analogs with improved potency and selectivity. By identifying the specific interactions that contribute most significantly to binding, chemists can modify the lead structure to enhance these interactions, leading to more effective drug candidates. nih.gov

Table 1: Summary of Molecular Docking Studies on 1,2,4-Triazole Analogs

| Target Protein/Enzyme | 1,2,4-Triazole Derivative Class | Key Interactions Observed | Reference |

|---|---|---|---|

| c-kit Tyrosine Kinase | Triazole-acetamide hybrids | Hydrogen bonding and hydrophobic contacts within the binding pocket. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Thiazolo[3,2-b] nih.govresearchgate.netmdpi.com-triazoles | Binding to the enzyme's active site, inhibiting its kinase activity. | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | 1,2,4-Triazole-1,2,3-triazole conjugates | Strong interactions with active site residues, showing minimum binding energy. | acs.org |

| Fusarium graminearum CYP51 (FgCYP51) | Triazoles with oxime ether moieties | Coordination with heme iron, hydrogen bonding, and stacking interactions. | rsc.org |

| Human Carbonic Anhydrase IX (hCA IX) | Triazole benzene sulfonamides | Hydrogen bonds with Gln92, Thr200; Pi-Pi interactions with Leu91. | nih.govrsc.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comsysrevpharm.org The fundamental principle is that the variations in the biological activity of different compounds are dependent on the changes in their molecular properties. sysrevpharm.org For 1,2,4-triazole derivatives, QSAR is a vital tool for predicting the activity of novel compounds, understanding the mechanism of action, and optimizing lead structures. physchemres.org

QSAR models are built by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. jocpr.com Statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN), are then used to create a predictive model that correlates these descriptors with the observed biological activity. sysrevpharm.orgphyschemres.org

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This dataset is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. nih.govresearchgate.net

For 1,2,4-triazole derivatives, predictive QSAR models have been successfully developed for various therapeutic areas, including anticancer and antifungal agents. nih.govresearchgate.net For instance, a QSAR study on 1,2,4-triazole derivatives with anti-pancreatic cancer activity used descriptors related to the molecules' thermodynamic and steric properties to build MLR and ANN models. physchemres.org The resulting models were able to predict the anticancer activity of the compounds with a high degree of accuracy, demonstrating their utility in screening virtual libraries of related structures to identify promising new candidates. physchemres.org

These predictive models offer a significant advantage in drug discovery by allowing researchers to estimate the biological activity of a compound before it is synthesized, thereby saving considerable time and resources. By analyzing the descriptors that are most influential in the QSAR equation, researchers can also gain insights into the specific molecular features that are crucial for the desired biological interaction.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), extend the QSAR concept by considering the 3D properties of molecules. researchgate.net These techniques analyze the steric and electrostatic fields surrounding a series of aligned molecules to determine how the shape and electronic properties of different substituents influence biological activity. researchgate.netresearchgate.net

In a typical 3D-QSAR study, the compounds in a dataset are structurally aligned based on a common scaffold, such as the 1,2,4-triazole ring. The CoMFA method then calculates the steric and electrostatic interaction energies between each molecule and a probe atom at various points on a 3D grid. CoMSIA provides additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com

The results of a 3D-QSAR analysis are often visualized as contour maps. researchgate.net These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. For example:

Green contours may indicate areas where bulky (sterically favorable) substituents are preferred.

Yellow contours can show regions where bulky groups are detrimental to activity.

Blue contours often mark areas where electropositive groups increase activity.

Red contours highlight regions where electronegative groups are favorable.

Studies on 1,2,4-triazole derivatives have used 3D-QSAR to understand the structural requirements for anticancer and antifungal activity. nih.govnih.gov For example, a CoMFA and CoMSIA study on triazole derivatives as antifungal agents revealed that steric and electrostatic fields were the most important factors contributing to their bioactivity. researchgate.net Such findings provide a clear, visual guide for medicinal chemists to rationally design new analogs with optimized substituent patterns for enhanced potency. mdpi.com

Table 2: Key Findings from 3D-QSAR Studies on 1,2,4-Triazole Derivatives

| Derivative Class / Activity | 3D-QSAR Method | Key Finding | Reference |

|---|---|---|---|

| Substituted 1,2,4-triazoles / Anticancer | kNN-MFA | Steric and electrostatic fields contribute significantly to anticancer activity. The model identified regions where low to optimum bulkier moieties and electronegative substituents are favorable. | nih.govnih.gov |

| 1,2,4-Triazole Mannich bases / Antifungal | CoMFA | Steric and electrostatic fields were identified as the two most important factors for the compounds' bioactivity against R. cerealis. | researchgate.net |

| Triazole-bearing compounds / COX-2 Inhibition | CoMFA/CoMSIA | The presence of hydrogen bond donor and acceptor groups, along with specific steric and hydrophobic contours, is crucial for inhibitory activity. | mdpi.com |

Ab Initio and Molecular Dynamics Simulations of Molecular Interactions

While docking and QSAR provide valuable static pictures of ligand-receptor interactions and predictive models, ab initio and molecular dynamics (MD) simulations offer a more dynamic and detailed understanding of molecular behavior.

Ab initio (from first principles) quantum mechanical calculations are used to study the electronic structure of molecules with high accuracy. These methods can be employed to determine properties like molecular orbital energies, charge distributions, and reaction energetics, providing a fundamental understanding of a molecule's reactivity and interaction potential without relying on experimental parameters.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are performed on ligand-receptor complexes, often starting from a pose generated by molecular docking. The simulation tracks the trajectory of the complex over a period, typically nanoseconds to microseconds, providing insights into its stability and dynamic behavior. mdpi.com

For 1,2,4-triazole derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. rsc.orgpensoft.net By analyzing parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site or if the complex is unstable. mdpi.com Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). rsc.orgpensoft.net

For example, an MD simulation of a triazole benzene sulfonamide derivative bound to human carbonic anhydrase IX confirmed the stability of the docked complex. rsc.org The analysis of RMSD, hydrogen bond occupancy, and other parameters throughout the simulation provided strong evidence that the compound forms a stable and favorable interaction within the enzyme's active site, supporting its potential as an effective inhibitor. nih.govrsc.org

Table 3: Applications of Molecular Dynamics (MD) Simulations for 1,2,4-Triazole Derivatives

| System Studied | Simulation Goal | Key Parameters Analyzed | Findings | Reference |

|---|---|---|---|---|

| Triazole sulfonamide in hCA IX | To validate docking pose and assess complex stability. | RMSD, RMSF, Radius of Gyration (RoG), H-bonds, SASA. | Confirmed the stable binding of the compound in the active site. | rsc.org |

| 1,2,4-Triazole derivatives with antioxidant targets | To evaluate the trajectories and interactions of top-docked complexes. | RMSD, binding free energy (MM-PBSA). | Confirmed the stability of receptor-ligand complexes with the highest affinity. | pensoft.net |

Interactions with Biological Macromolecules: Mechanistic Studies

Enzyme Inhibition Mechanisms of 1-Methyl-1H-1,2,4-triazole-5-carboxamide Analogs

Analogs of this compound are known to inhibit a range of enzymes through various mechanisms, playing crucial roles in antifungal and anticancer activities.

Inhibition of Ergosterol (B1671047) Synthesis Pathways

A primary mechanism of action for many triazole-based fungicides is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of fungal cell membranes, responsible for maintaining membrane fluidity, integrity, and proper function. pnrjournal.com Triazole derivatives act as sterol demethylation inhibitors (DMIs) by targeting a key enzyme in this pathway. nih.gov By disrupting ergosterol production, these compounds cause damage to the cell wall and abnormal membrane function, ultimately inhibiting fungal growth and viability. nih.gov Research has inspired the design of novel 1,2,4-triazole (B32235) derivatives containing an oxime ether moiety as potential ergosterol biosynthesis inhibitors. nih.gov

Interaction with Cytochrome P450 Enzymes (e.g., CYP51)

The specific enzyme targeted by triazole antifungals within the ergosterol biosynthesis pathway is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, commonly known as CYP51. nih.govnih.gov This enzyme is essential for the conversion of lanosterol to ergosterol. pnrjournal.com The inhibitory mechanism involves the nitrogen atom of the triazole ring coordinating with the heme iron atom at the active site of the CYP51 enzyme. mdpi.com This interaction prevents the binding of the natural substrate, lanosterol, and blocks the demethylation process, halting ergosterol synthesis. pnrjournal.comacs.org

Molecular docking studies have been employed to understand these interactions at a molecular level. For instance, novel 1,2,4-triazole derivatives incorporating amino acid groups have demonstrated a strong binding affinity to CYP51. nih.govresearchgate.net Similarly, simulations of clinical triazole agents like fluconazole (B54011) and posaconazole (B62084) show the shared triazole ring positioned above the heme, coordinating with the iron, while other parts of the molecule form extensive hydrophobic interactions with residues in the binding cavity. nih.gov These hydrophobic interactions are a main driving force for inhibitor binding. nih.gov

Inhibition of Translation Initiation via eIF4E Assembly

Certain derivatives of 1,2,4-triazole-3-carboxamide, which are structurally related to the antiviral drug ribavirin, have been investigated for their anticancer properties. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting the initiation of protein translation. mdpi.com This mechanism is thought to occur through interference with the assembly of the eukaryotic translation initiation factor 4F (eIF4F) complex. mdpi.com Specifically, the compounds may disrupt the crucial interaction between the eIF4E and eIF4G proteins, an interaction that is often dysregulated in cancer. mdpi.com By preventing the proper assembly of this complex, the initiation of translation is blocked, leading to an anti-proliferative effect in cancer cells. mdpi.comeurekaselect.com

Receptor Binding Mechanisms and Ligand-Receptor Dynamics

The 1,2,4-triazole carboxamide scaffold is versatile and has been incorporated into molecules targeting various biological receptors. The ability of the triazole ring to participate in hydrogen bonding and its dipole character contribute to its high affinity for receptor binding sites. nih.govsemanticscholar.orgmdpi.com

Studies on different analogs have revealed specific receptor interactions:

Cannabinoid Receptors: A series of 1,2,4-triazole-containing diarylpyrazolyl carboxamides were synthesized and showed significant binding affinity for the CB1 cannabinoid receptor, with excellent selectivity over the CB2 receptor. nih.gov

Endothelin Receptors: Various [3-(arylmethyl)thio-5-aryl-4H- mdpi.comnih.govbenthamscience.comtriazol-4-yl]acetic acid derivatives were tested for their ability to bind to human ETA and ETB endothelin receptors, with some compounds showing affinity in the micromolar range. benthamscience.com

Pregnane X Receptor (PXR): Structural optimization of 1H-1,2,3-triazole-4-carboxamides led to the discovery of potent and selective inverse agonists and antagonists of PXR, a key regulator of drug metabolism. nih.gov

AMPA Receptors: Thiazole-carboxamide derivatives have been evaluated as modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, showing potential as neuroprotective agents by acting as negative allosteric modulators. nih.gov

Protein-Ligand Interaction Dynamics: Biophysical and Theoretical Studies

In silico and biophysical studies are crucial for elucidating the dynamics of protein-ligand interactions. Molecular docking has become a standard theoretical tool to predict and analyze the binding modes of 1,2,4-triazole carboxamide analogs with their protein targets.

These studies consistently reveal the importance of specific interactions:

Hydrogen Bonding and Hydrophobic Interactions: Docking of 1,2,4-triazole derivatives with the enzyme Lipoate protein B (LipB) from Mycobacterium tuberculosis showed that high binding affinity was correlated with the formation of hydrogen bonds and hydrophobic interactions with active site residues.

Targeted Covalent Inhibition: Some anticancer agents based on the 1,2,4-triazole scaffold are designed to form specific covalent bonds with their target proteins, such as EGFR and CDK-4, leading to irreversible inhibition. nih.gov

Binding Affinity Prediction: Theoretical studies are used to predict binding affinities and guide the synthesis of more potent inhibitors. For example, docking of novel 1,2,4-triazole derivatives against 14α-demethylase (CYP51) helped to rationalize the observed antifungal activity, showing that the most active compounds had the strongest predicted binding affinity. mdpi.com

The table below summarizes findings from various theoretical studies on 1,2,4-triazole derivatives.

| Target Protein | Compound Class | Predicted Binding Affinity / Score | Key Interactions | Reference |

| eIF4E | 1- and 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | Not specified | Disruption of eIF4E/eIF4G assembly | mdpi.com |

| PXR | 1H-1,2,3-triazole-4-carboxamides | IC50 in low nanomolar range | Optimal angle and distance of substituents required | nih.gov |

| CYP121 | Pyridinecarboxylic acid-derived 1,2,4-triazoles | ChemPLP Score | Binding to the active site | mdpi.com |

| Lipoate protein B (LipB) | 1,2,4-triazole derivatives | -4.1 to -17.9 kcal/mol | Hydrophobic interactions, Hydrogen bonds | |

| EGFR / CDK4-Cyclin D3 | 1,2,3-triazole carboxamide derivatives | Favorable binding affinity | Interactions with active site residues | ijpsdronline.com |

| αvβ6 integrin | 1,2,4-triazole–peptide conjugates | Better docking score than parent triazoles | Triazole fits in the active site | nih.gov |

| CYP51 | 1,2,4-triazole derivatives with amino acid groups | Strong binding affinity | Hydrogen bonding with heme-iron cofactor | nih.govresearchgate.net |

These theoretical and biophysical investigations are instrumental in the rational design of new, more effective therapeutic agents based on the 1,2,4-triazole carboxamide scaffold. nih.gov

Role in Coordination Chemistry and Catalysis

1-Methyl-1H-1,2,4-triazole-5-carboxamide as a Ligand in Metal Complexes

The 1,2,4-triazole (B32235) ring is a well-studied heterocyclic motif in coordination chemistry due to the presence of three nitrogen atoms, which can act as potential donor sites for metal ions. google.comgoogle.com The specific coordination mode of a 1,2,4-triazole derivative is influenced by factors such as the substituents on the triazole ring, the nature of the metal ion, and the reaction conditions. google.com

Derivatives of 1,2,4-triazole can function as monodentate, bidentate, or bridging ligands. In the case of this compound, the nitrogen atoms at the 2- and 4-positions of the triazole ring, as well as the oxygen and nitrogen atoms of the carboxamide group, are all potential coordination sites. The presence of the methyl group at the N1 position would sterically and electronically influence which of the other nitrogen atoms participate in coordination. It is plausible that this compound could act as a chelating ligand, coordinating to a metal center through the N4 of the triazole ring and the carbonyl oxygen of the carboxamide group, forming a stable five-membered ring.

The coordination chemistry of various substituted 1,2,4-triazoles has been explored with a range of transition metals, including but not limited to copper(II), zinc(II), nickel(II), manganese(II), and iron(II). google.comgoogle.com The resulting metal complexes exhibit diverse geometries, such as octahedral, tetrahedral, and square planar, depending on the coordination number and the electronic configuration of the metal ion.

Table 1: Examples of Coordination Modes of 1,2,4-Triazole Derivatives

| 1,2,4-Triazole Derivative | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry |

|---|---|---|---|

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Bidentate (via S and amine N) | Tetrahedral |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Bidentate (via S and amine N) | Square Planar |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Mn(II), Fe(II), Ni(II) | Not specified | Not specified |

| 1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-yl-thio]propane | Cu(II), Zn(II), Ni(II) | Not specified | Forms stable complexes |

Catalytic Applications of Triazole-Based Systems

Metal complexes incorporating triazole-based ligands have demonstrated significant potential in various catalytic applications. The versatility of the triazole scaffold allows for the fine-tuning of the electronic and steric properties of the resulting catalyst, influencing its activity and selectivity.

One of the most prominent applications of triazole-containing systems is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which leads to the formation of 1,2,3-triazoles. While the user's compound is a 1,2,4-triazole, the broader family of triazole-based ligands is instrumental in various catalytic transformations. Ruthenium complexes with triazole-based ligands have also been employed to catalyze cycloaddition reactions, sometimes affording different regioselectivity compared to copper catalysts.

Beyond cycloadditions, metal-triazole complexes have been investigated as catalysts for C-H functionalization, cross-coupling reactions, and oxidation reactions. The nitrogen-rich environment provided by the triazole ligand can stabilize the metal center in different oxidation states, which is crucial for many catalytic cycles. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the arylation of triazole rings.

The catalytic activity of a system based on this compound would depend on the nature of the coordinated metal and the specific reaction conditions. The carboxamide functional group could potentially participate in the catalytic cycle through hydrogen bonding or by influencing the electronic properties of the metal center.

Table 2: Catalytic Applications of Metal-Triazole Systems

| Catalyst System | Type of Reaction | Key Features |

|---|---|---|

| Copper(I) with triazole-based ligands | Azide-Alkyne Cycloaddition (Click Chemistry) | High efficiency and regioselectivity for 1,4-disubstituted 1,2,3-triazoles. |

| Ruthenium(II) complexes with triazole ligands | Azide-Alkyne Cycloaddition | Can provide access to 1,5-disubstituted 1,2,3-triazoles. |

| Palladium(II) acetate (B1210297) with various ligands | C-H Arylation of Triazoles | Allows for direct functionalization of the triazole ring. |

| SBA-15-Tz-Ru(II)TPP heterogeneous catalyst | Multicomponent Click Cycloaddition | Excellent selectivity for 1,4-disubstituted triazoles in water. |

Degradation Pathways and Environmental Fate Mechanistic Focus

Photodegradation Mechanisms of 1,2,4-Triazole (B32235) Derivatives

Photodegradation, or photolysis, is a primary pathway for the breakdown of chemical compounds in the environment through the action of sunlight. For 1,2,4-triazole derivatives, this process can occur directly through the absorption of light or indirectly through reactions with photochemically generated reactive species.

For other triazole derivatives, particularly fungicides, photodegradation can be more pronounced. For instance, the photolysis half-life of epoxiconazole (B1671545) is a rapid 0.68 hours, while tebuconazole (B1682727) and flutriafol (B1673497) have half-lives of 2.35 and 9.30 hours, respectively. researchgate.net Advanced oxidation processes, such as the photo-Fenton process (using UV light, H₂O₂, and Fe²⁺), can significantly accelerate the degradation of triazole-containing pesticides like triazophos, with half-lives as short as 11.2 minutes under solar irradiation. nih.gov

The mechanism of photocatalytic degradation, often studied using titanium dioxide (TiO₂) as a catalyst, involves the attack of highly reactive hydroxyl radicals (•OH). researchgate.netresearchgate.net These radicals can initiate degradation through several pathways:

Hydroxylation: The electrophilic •OH radicals can attack atoms with high electron density, such as the nitrogen atoms in the triazole ring. researchgate.net

Oxidation of Side Chains: For substituted triazoles, hydroxyl radicals can attack functional groups, such as phenyl rings and methyl groups. researchgate.net

Ring Opening: Following initial attacks, the stable triazole ring can be cleaved. researchgate.net

The ultimate fate of the nitrogen atoms from the triazole ring during photodegradation is the formation of inorganic ions such as nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺). researchgate.netresearchgate.net However, a complete nitrogen balance is not always achieved, suggesting the potential formation of gaseous N₂ or other stable organic nitrogen intermediates. researchgate.net

Biodegradation Pathways in Model Systems (e.g., Microbial Metabolism)

Biodegradation is a critical process determining the environmental fate of 1,2,4-triazole derivatives. While many triazole compounds are considered recalcitrant or persistent, various microorganisms have demonstrated the ability to degrade them, often through co-metabolic processes. researchgate.netnih.gov 1H-1,2,4-triazole has been shown to be highly persistent, with no significant degradation observed over several months in some studies, and minimal degradation (1%) after 28 days in others, indicating it is not readily biodegradable. epa.govresearchgate.net

The biodegradation of 1H-1,2,4-triazole (TZ) has been studied in specific bacterial strains, such as Shinella sp. NJUST26, which can utilize it as a sole carbon and nitrogen source. researchgate.net The proposed pathway begins with the oxidation of TZ to 1,2-dihydro-3H-1,2,4-triazol-3-one (DHTO). researchgate.net Subsequently, the triazole ring is cleaved, generating intermediates that can be further broken down into simpler, biodegradable compounds. researchgate.net

Identified metabolites from various microbial degradation studies of 1,2,4-triazole and its derivatives include:

2,4-dihydro- researchgate.netresearchgate.netresearchgate.nettriazol-3-one researchgate.net

researchgate.netresearchgate.netresearchgate.nettriazolidine-3,5-dione researchgate.net

Semicarbazide researchgate.netresearchgate.net

Urea researchgate.netresearchgate.net

In the context of triazole fungicides used in agriculture, plant metabolism also contributes to the formation of common derivative metabolites. These include 1,2,4-triazole (TRZ) itself, as well as conjugated forms. eurl-pesticides.eu The primary triazole derivative metabolites (TDMs) found in crops and the environment are:

1,2,4-triazole Alanine (TA) eurl-pesticides.eu

1,2,4-triazole Acetic Acid (TAA) eurl-pesticides.eu

1,2,4-triazole Lactic Acid (TLA) eurl-pesticides.eu

Table 1: Key Metabolites Identified in the Biodegradation of 1,2,4-Triazole Derivatives

| Parent Compound | Metabolite | System/Organism | Reference |

|---|---|---|---|

| 1H-1,2,4-Triazole (TZ) | 1,2-dihydro-3H-1,2,4-triazol-3-one (DHTO) | Shinella sp. NJUST26 | researchgate.net |

| 1H-1,2,4-Triazole (TZ) | Semicarbazide | Shinella sp. NJUST26, Aspergillus terrus, Penicillium chrysogenum | researchgate.netresearchgate.net |

| 1H-1,2,4-Triazole (TZ) | Urea | Shinella sp. NJUST26, Aspergillus terrus, Penicillium chrysogenum | researchgate.netresearchgate.net |

| 1H-1,2,4-Triazole (TZ) | 2,4-dihydro- researchgate.netresearchgate.netresearchgate.nettriazol-3-one | Activated sludge with nitrification | researchgate.net |

| 1H-1,2,4-Triazole (TZ) | researchgate.netresearchgate.netresearchgate.nettriazolidine-3,5-dione | Activated sludge with nitrification | researchgate.net |

| Various Triazole Fungicides | 1,2,4-triazole Alanine (TA) | Plants, Soil, Water | eurl-pesticides.eu |

| Various Triazole Fungicides | 1,2,4-triazole Acetic Acid (TAA) | Plants, Soil, Water | eurl-pesticides.eu |

| Various Triazole Fungicides | 1,2,4-triazole Lactic Acid (TLA) | Plants, Soil, Water | eurl-pesticides.eu |

The enzymatic processes driving the biotransformation of triazoles are complex. For some triazole fungicides, cytochrome P450 monooxygenases have been identified as key enzymes involved in the initial degradation steps. nih.gov These enzymes are known for their ability to catalyze the oxidation of a wide variety of organic compounds.

Co-metabolism, where the degradation of a compound occurs in the presence of a primary growth substrate, is a significant mechanism for triazole breakdown. researchgate.net For example, the biodegradation of 1H-1,2,4-triazole can be enhanced through nitrification, a process where ammonia-oxidizing bacteria are active. researchgate.net This suggests that the enzymes involved in nitrification may play a role in the initial oxidation of the triazole ring.

Chemical Stability and Decomposition Kinetics in Various Environments

1,2,4-triazole derivatives generally exhibit high chemical stability. isres.org Hydrolysis, the reaction with water, is a major degradation pathway for many chemicals but is not significant for the 1,2,4-triazole core structure.

A stability study of 1H-1,2,4-triazole in aqueous buffered solutions at pH 5, 7, and 9 found the compound to be stable for 30 days at 25°C, with a concluded half-life well in excess of this period. epa.gov Similarly, studies on triazole fungicides show high resistance to hydrolysis. researchgate.net

Table 2: Hydrolysis Half-life of Selected 1,2,4-Triazole Fungicides in Water (25°C)

| Compound | pH 4.0 (days) | pH 7.0 (days) | pH 9.0 (days) | Reference |

|---|---|---|---|---|

| Epoxiconazole | 120 | 131 | 151 | researchgate.net |

| Tebuconazole | 257 | 198 | 187 | researchgate.net |

| Flutriafol | 204 | 182 | 182 | researchgate.net |

The thermal decomposition of 1,2,4-triazoles has also been investigated. Theoretical studies suggest that the initial thermolysis mechanism for the 1,2,4-triazole ring is an H-transfer pathway, which requires a high energy barrier (around 52 kcal/mol). researchgate.net This high barrier confirms the observed thermal stability of the 1,2,4-triazole structure compared to other isomers like 1,2,3-triazole. researchgate.net Thermal analysis of various synthesized 1,2,4-triazole derivatives shows they are generally stable up to temperatures around 200°C before undergoing degradation. jocpr.com

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Purification of Analogs and Metabolites (HPLC-UV, GC-MS)

Chromatographic methods are fundamental for the separation and quantification of 1-Methyl-1H-1,2,4-triazole-5-carboxamide, its synthetic analogs, and metabolic byproducts. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique for analyzing polar, non-volatile compounds like triazole carboxamides. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For 1,2,4-triazole (B32235) derivatives, which are often polar, HILIC (Hydrophilic Interaction Liquid Chromatography) can also be an effective separation mode. scielo.br

The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. scielo.br UV detection is suitable as the triazole ring and carboxamide group contain chromophores that absorb in the UV spectrum, typically around 200-220 nm. Preparative HPLC can be used to purify the crude product of synthesis, affording a high-purity compound for further studies.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful method for the analysis of volatile and thermally stable compounds. While many triazole derivatives can be analyzed directly, more polar compounds like this compound may require derivatization to increase their volatility and thermal stability. However, methods have been developed for the direct analysis of related compounds like 1-methyl-1H-1,2,4-triazole in environmental samples. researchgate.net

The analytical procedure often involves solvent extraction from the sample matrix (e.g., soil or water), followed by direct injection into the GC system. researchgate.net The separation occurs in a capillary column, typically with a non-polar stationary phase. The mass spectrometer serves as a highly sensitive and selective detector, allowing for identification based on the mass-to-charge ratio (m/z) of the compound and its fragments. The detection limit for related triazole compounds using GC-MS can be as low as 0.005 mg kg⁻¹ in soil samples. researchgate.net The polarity of substituents on the triazole ring can significantly impact chromatographic behavior, with higher polarity sometimes leading to poorer peak shape and response. mdpi.com

| Technique | Analyte(s) | Column | Mobile Phase / Carrier Gas | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | 1,2,4-Triazole | Coresep 100 (4.6x150 mm) | ACN/water/TFA | UV at 200 nm | Effective separation in reversed-phase/cation-exchange mode. | scielo.br |

| LC-MS/MS | 1,2,4-Triazole (metabolite) | Aquasil C18 / Hypercarb | Gradient with formic acid in water | Tandem Mass Spectrometry | Validated for water monitoring with an LOQ of 0.05 µg/kg. | nist.gov |

| GC-MS | 1-Methyl-1H-1,2,4-triazole | Non-polar capillary column | Helium | Mass Spectrometry | Detection limit of 0.005 mg kg⁻¹ in soil; isotope dilution improves accuracy. | researchgate.net |

| GC-MS | Substituted 3-thio-1,2,4-triazoles | Agilent HP-5MS (30m x 0.25mm x 0.25µm) | Helium | Mass Spectrometry (Agilent 5977B) | Compound polarity affects peak shape and response. | mdpi.com |

High-Resolution Mass Spectrometry for Mechanistic Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), is critical for confirming the elemental composition of this compound and for studying its fragmentation pathways. HRMS provides highly accurate mass measurements, allowing for the determination of molecular formulas for the parent ion and its fragments.

Mechanistic studies involve subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS). The fragmentation patterns of 1,2,4-triazole derivatives are complex and can involve multiple pathways. For compounds containing a carboxamide group attached to the triazole ring, common fragmentation pathways include:

Loss of Neutral Molecules: The fragmentation of related 1,2,4-triazole derivatives often involves the sequential loss of small, stable neutral molecules. researchgate.net For a carboxamide, this could include the loss of ammonia (B1221849) (NH₃) or water (H₂O).

Cleavage of the Carboxamide Group: The C-C bond between the triazole ring and the carbonyl group can cleave, as can the C-N bond of the amide.